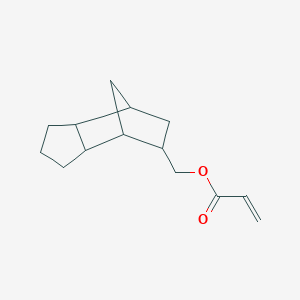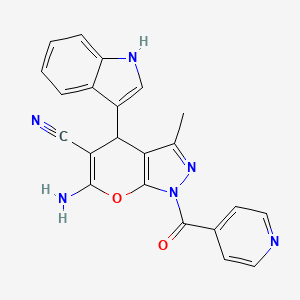
Antistaphylococcal agent 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antistaphylococcal agent 1, also known as lysostaphin, is a zinc metalloenzyme with a specific lytic action against Staphylococcus aureus. It has activities of three enzymes: glycylglycine endopeptidase, endo-β-N-acetyl glucosamidase, and N-acetyl muramyl-L-alanine amidase. Glycylglycine endopeptidase specifically cleaves the glycine-glycine bonds unique to the interpeptide cross-bridge of the Staphylococcus aureus cell wall . Due to its unique specificity, lysostaphin has high potential in the treatment of antibiotic-resistant staphylococcal infections .
Vorbereitungsmethoden
Lysostaphin can be produced through recombinant DNA technology. The gene encoding lysostaphin is cloned and expressed in a suitable host, such as Bacillus sphaericus . The recombinant lysostaphin is then purified using various chromatographic techniques. Industrial production methods focus on optimizing yield and purity while minimizing costs .
Analyse Chemischer Reaktionen
Lysostaphin undergoes several types of reactions, including hydrolysis and cleavage of peptide bonds. The enzyme’s glycylglycine endopeptidase activity specifically targets the glycine-glycine bonds in the Staphylococcus aureus cell wall . Common reagents used in these reactions include buffers and metal ions that stabilize the enzyme’s active site. The major product formed from these reactions is the lysed cell wall of Staphylococcus aureus .
Wissenschaftliche Forschungsanwendungen
Lysostaphin has a wide range of scientific research applications. In medicine, it is used as a therapeutic agent for treating antibiotic-resistant staphylococcal infections, including methicillin-resistant Staphylococcus aureus (MRSA) infections . In biology, lysostaphin is used to study bacterial cell wall structure and function. In industry, it is used in the production of recombinant proteins and as a tool for lysing Staphylococcus aureus cells in various assays .
Wirkmechanismus
Lysostaphin exerts its effects by cleaving the glycine-glycine bonds in the peptidoglycan layer of the Staphylococcus aureus cell wall. This action disrupts the integrity of the cell wall, leading to cell lysis and death . The enzyme’s molecular targets include the peptidoglycan cross-bridges unique to Staphylococcus aureus .
Vergleich Mit ähnlichen Verbindungen
Lysostaphin is unique among antistaphylococcal agents due to its specific action on the glycine-glycine bonds in the Staphylococcus aureus cell wall. Similar compounds include other bacteriolytic enzymes such as lysozyme and autolysins, which also target bacterial cell walls but have different specificities and mechanisms of action . Lysostaphin’s unique specificity makes it particularly effective against antibiotic-resistant strains of Staphylococcus aureus .
Conclusion
Lysostaphin, or Antistaphylococcal agent 1, is a powerful enzyme with significant potential in treating antibiotic-resistant staphylococcal infections. Its unique mechanism of action and specificity make it a valuable tool in both scientific research and clinical applications. As research continues, lysostaphin may become an even more integral part of our arsenal against bacterial infections.
Eigenschaften
Molekularformel |
C22H16N6O2 |
|---|---|
Molekulargewicht |
396.4 g/mol |
IUPAC-Name |
6-amino-4-(1H-indol-3-yl)-3-methyl-1-(pyridine-4-carbonyl)-4H-pyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C22H16N6O2/c1-12-18-19(16-11-26-17-5-3-2-4-14(16)17)15(10-23)20(24)30-22(18)28(27-12)21(29)13-6-8-25-9-7-13/h2-9,11,19,26H,24H2,1H3 |
InChI-Schlüssel |
UAUKZFFTWRGSQY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C2=C1C(C(=C(O2)N)C#N)C3=CNC4=CC=CC=C43)C(=O)C5=CC=NC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-morpholino-2-oxoethyl 4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B13924035.png)
![Ethyl 1-[4-chloro-2-(trifluoromethyl)phenyl]-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate](/img/structure/B13924036.png)
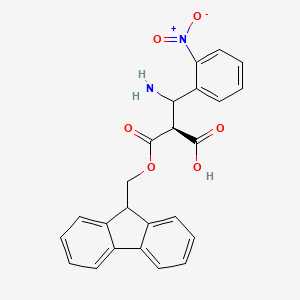
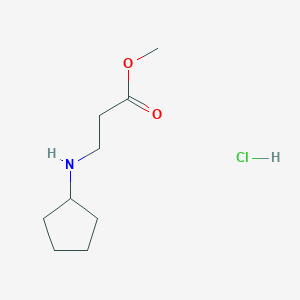
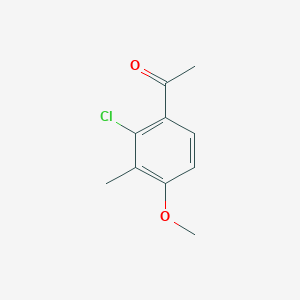
![2-Bromo-6,12-dihydro-6,6,12,12-tetramethylindeno[1,2-b]fluorene](/img/structure/B13924057.png)
![8-(Phenylmethyl)-1-oxa-8-azaspiro[4.5]decane](/img/structure/B13924067.png)

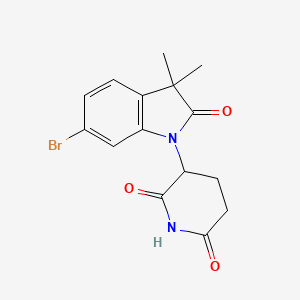
![[1,2,4]Triazolo[4,3-a]pyridine-3-carbonyl chloride](/img/structure/B13924086.png)

